molecular formula C7H2BrClFNO2S B1477910 4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride CAS No. 1806848-12-3

4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride

Cat. No.: B1477910
CAS No.: 1806848-12-3
M. Wt: 298.52 g/mol
InChI Key: VBKQKTBFQBSXDS-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClFNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactionsFinally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The cyano group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or primary amines in an aqueous or organic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

Major Products

    Electrophilic Substitution: Substituted benzenesulfonyl chlorides with various electrophiles.

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Aminobenzenesulfonyl chlorides.

Scientific Research Applications

4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is valuable in scientific research due to its versatile properties. It is used in:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for synthesizing compounds with tailored biological and chemical activities.

Properties

IUPAC Name

4-bromo-2-cyano-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-2-6(14(9,12)13)4(3-11)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKQKTBFQBSXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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